Flucythrinate
Overview
Description
Flucythrinate is a synthetic pyrethroid insecticide and acaricide, known for its effectiveness in controlling a wide range of pests on various crops. It is characterized by its chemical formula C26H23F2NO4 and a molar mass of 451.47 g/mol . This compound appears as a dark amber viscous liquid and is not currently approved for use in the United States .
Mechanism of Action
Target of Action
Flucythrinate is a synthetic pyrethroid insecticide . The primary targets of this compound are a wide range of pests on various fruit and vegetables .
Mode of Action
Like other pyrethroids, it is believed to act on the nervous system of insects, causing rapid paralysis .
Biochemical Pathways
The principal metabolic pathways of this compound involve ester cleavage and oxidation at the para position of the alcohol moiety and at the gem-dimethyl groups of the acid moiety . The metabolite with the hydroxyl substituent in the alcohol moiety is excreted as the sulfate conjugate in urine .
Pharmacokinetics
This compound has a low aqueous solubility and a low volatility . It is moderately persistent in soils but less so in water .
Result of Action
The result of this compound’s action is the unbalanced growth and death of the targeted pests . This is achieved by disrupting the normal functioning of the nervous system in these organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is moderately persistent in soils but less so in water . Its low aqueous solubility and low volatility suggest that it is likely to remain in the environment where it is applied, rather than being transported to non-target areas . .
Biochemical Analysis
Biochemical Properties
Flucythrinate interacts with certain proteins and enzymes in the body. The principal metabolic pathways of this compound involve ester cleavage and oxidation at the para position of the alcohol moiety and at the gem-dimethyl groups of the acid moiety . The metabolite with the hydroxyl substituent in the alcohol moiety is excreted as the sulphate conjugate in urine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to be toxic to humans via the oral route and is considered to be a neurotoxicant
Molecular Mechanism
The molecular mechanism of this compound’s action involves interactions with the sodium channels in the nervous system of insects . This interaction disrupts the normal functioning of the nervous system, leading to the paralysis and eventual death of the insect .
Temporal Effects in Laboratory Settings
This compound is moderately persistent in soils but less so in water . It has a low aqueous solubility and a low volatility
Metabolic Pathways
This compound is involved in specific metabolic pathways. As mentioned earlier, the principal metabolic pathways involve ester cleavage and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: Flucythrinate can be synthesized through a multi-step process. One common method involves the reaction of (+)-2-(4-difluoromethoxyphenyl)-3-methylbutyryl chloride with α-cyano-m-phenoxybenzyl alcohol in the presence of methylene chloride and pyridine . The resulting product is a colorless viscous oil.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the final product meets regulatory standards for use in pest control .
Chemical Reactions Analysis
Types of Reactions: Flucythrinate undergoes various chemical reactions, including:
Hydrolysis: this compound can hydrolyze under acidic or basic conditions, leading to the cleavage of ester bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Produces hydroxylated derivatives.
Hydrolysis: Results in the formation of corresponding acids and alcohols.
Scientific Research Applications
Flucythrinate has been extensively studied for its applications in various fields:
Chemistry: Used as a reference standard in analytical chemistry for residue analysis in food and environmental samples.
Biology: Studied for its effects on non-target organisms, including beneficial insects and aquatic life.
Medicine: Research on its potential effects on human health and safety measures for handling.
Industry: Utilized in agricultural settings for pest control on crops and in veterinary applications.
Comparison with Similar Compounds
- Fenpropathrin
- Fluvalinate
- Permethrin
- Cypermethrin
Comparison: Flucythrinate is unique due to its specific chemical structure, which includes a difluoromethoxyphenyl group. This structural feature contributes to its high potency and effectiveness as an insecticide . Compared to other pyrethroids, this compound has a relatively high acute oral toxicity, making it essential to handle with care .
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-17(2)24(18-11-13-21(14-12-18)32-26(27)28)25(30)33-23(16-29)19-7-6-10-22(15-19)31-20-8-4-3-5-9-20/h3-15,17,23-24,26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHOLCMZGAKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022301 | |
Record name | Flucythrinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick liquid; [Merck Index] Technical product is dark amber liquid; [HSDB] Clear colorless viscous liquid; [MSDSonline] | |
Record name | Flucythrinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5327 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
108 °C at 0.35 mm Hg | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/L, 21 °C)., In water, 0.06 mg/L at 25 °C | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.189 at 22 °C | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 8.7X10-9 mm Hg at 25 °C | |
Record name | Flucythrinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5327 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/, For more Mechanism of Action (Complete) data for FLUCYTHRINATE (8 total), please visit the HSDB record page. | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
70124-77-5 | |
Record name | Flucythrinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70124-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flucythrinate [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070124775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flucythrinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyano(3-phenoxyphenyl)methyl 2-[4-difluoromethoxy)phenyl]-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.544 | |
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Record name | FLUCYTHRINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57D0GAO3RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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